Cas no 362638-05-9 (1H-Pyrazole-5-carboxamide,1-(3-fluorophenyl)-N-[2-methyl-6-[[(1-methylethyl)amino]carbonyl]phenyl]-3-(trifluoromethyl)-)
362638-05-9 structure
Product Name:1H-Pyrazole-5-carboxamide,1-(3-fluorophenyl)-N-[2-methyl-6-[[(1-methylethyl)amino]carbonyl]phenyl]-3-(trifluoromethyl)-
CAS-Nr.:362638-05-9
MF:C22H20F4N4O2
MW:448.413418769836
CID:1475795
Update Time:2024-08-23
1H-Pyrazole-5-carboxamide,1-(3-fluorophenyl)-N-[2-methyl-6-[[(1-methylethyl)amino]carbonyl]phenyl]-3-(trifluoromethyl)- Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 1H-Pyrazole-5-carboxamide,1-(3-fluorophenyl)-N-[2-methyl-6-[[(1-methylethyl)amino]carbonyl]phenyl]-3-(trifluoromethyl)-
- 1H-Pyrazole-5-carboxamide, 1-(3-fluorophenyl)-N-[2-methyl-6-[[(1-methylethyl)amino]carbonyl]phenyl]-3-(trifluoromethyl)-
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- Inchi: 1S/C22H20F4N4O2/c1-12(2)27-20(31)16-9-4-6-13(3)19(16)28-21(32)17-11-18(22(24,25)26)29-30(17)15-8-5-7-14(23)10-15/h4-12H,1-3H3,(H,27,31)(H,28,32)
- InChI-Schlüssel: YJKSKKKLVCXXIG-UHFFFAOYSA-N
- Lächelt: N1(C2=CC=CC(F)=C2)C(C(NC2=C(C(NC(C)C)=O)C=CC=C2C)=O)=CC(C(F)(F)F)=N1
Berechnete Eigenschaften
- Genaue Masse: 448.1524
Experimentelle Eigenschaften
- Dichte: 1.33±0.1 g/cm3(Predicted)
- Siedepunkt: 486.1±45.0 °C(Predicted)
- PSA: 76.02
- pka: 11.86±0.70(Predicted)
1H-Pyrazole-5-carboxamide,1-(3-fluorophenyl)-N-[2-methyl-6-[[(1-methylethyl)amino]carbonyl]phenyl]-3-(trifluoromethyl)- Verwandte Literatur
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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